FITM

Descripción general

Descripción

Aplicaciones Científicas De Investigación

FITM tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la neurociencia y la farmacología. Se utiliza para estudiar el papel de los receptores mGlu1 en varios trastornos neurológicos y psiquiátricos, incluidos el dolor crónico, la esquizofrenia, la enfermedad de Alzheimer, la depresión y la ansiedad . Además, this compound se emplea en el desarrollo de nuevos agentes terapéuticos que se dirigen a los receptores mGlu1 .

Mecanismo De Acción

FITM ejerce sus efectos uniéndose al sitio alostérico del receptor mGlu1, modulando así su actividad. La unión de this compound al receptor induce cambios conformacionales que inhiben la función del receptor. Esta modulación es altamente selectiva para mGlu1 sobre otros receptores metabotrópicos de glutamato, lo que convierte a this compound en una herramienta valiosa para estudiar las funciones específicas de mGlu1 en varios procesos fisiológicos y patológicos .

Análisis Bioquímico

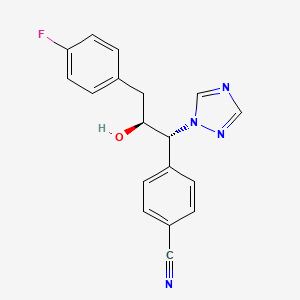

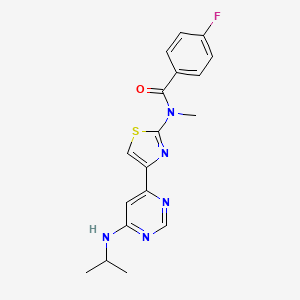

Biochemical Properties

The compound 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide has been found to interact with the human class C G protein-coupled metabotropic glutamate receptor 1 (mGlu1 receptor). The structure of the mGlu1 receptor bound to this compound has been determined, revealing that the compound acts as a negative allosteric modulator .

Cellular Effects

In terms of cellular effects, 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide’s interaction with the mGlu1 receptor suggests that it may influence cell signaling pathways related to this receptor

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide involves binding to the mGlu1 receptor. This binding site partially overlaps with the orthosteric binding sites of class A GPCRs but is more restricted than most other GPCRs .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de FITM involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Uno de los pasos clave en la síntesis es la formación del anillo de tiazol, que se logra mediante una reacción de ciclización Este método ha sido optimizado para tolerar heterociclos sensibles, lo que permite una desboronación de fluoración en un solo paso en plataformas automatizadas .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, se ha informado la radiosíntesis automatizada de this compound utilizando fluoración mediada por cobre de organoboranos. Este método es esencial para producir radioligandos a gran escala para apoyar estudios preclínicos y clínicos .

Análisis De Reacciones Químicas

Tipos de reacciones

FITM experimenta varias reacciones químicas, que incluyen:

Desboronación de fluoración: Esta reacción implica el reemplazo de un grupo de ácido bórico con un átomo de flúor.

Ciclización: Formación del anillo de tiazol a través de reacciones de ciclización.

Reactivos y condiciones comunes

Desboronación de fluoración: Fluoración mediada por cobre utilizando organoboranos como precursores.

Ciclización: Por lo general, implica el uso de base y calor para promover el cierre del anillo.

Principales productos formados

El principal producto formado a partir de estas reacciones es el propio this compound, con alta pureza y rendimiento .

Comparación Con Compuestos Similares

Compuestos similares

- BDBM50301534

- EMQMCM

- JNJ16259685

Singularidad de FITM

This compound es único debido a su alta afinidad y selectividad para los receptores mGlu1. A diferencia de otros moduladores alostéricos negativos, this compound tiene un modo de unión distinto que permite la inhibición selectiva de mGlu1 sin afectar otros receptores metabotrópicos de glutamato. Esta selectividad convierte a this compound en una herramienta invaluable para diseccionar las funciones específicas de mGlu1 en varios procesos biológicos .

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Propiedades

IUPAC Name |

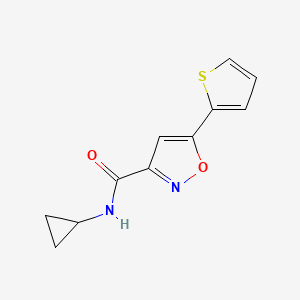

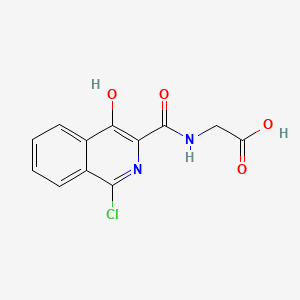

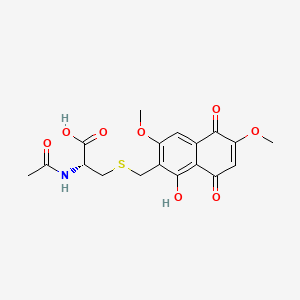

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVGIKIKQHUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research primarily focuses on FITM's biological activity and applications as a PET ligand. Information regarding material compatibility and stability under various conditions falls outside the scope of these studies.

ANone: The provided research focuses on this compound's role as a negative allosteric modulator of mGluR1. No catalytic properties or applications are discussed in these studies.

ANone: While the research mentions the development of this compound as a PET imaging agent [, ], it doesn't provide specific details about its stability under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research focuses on this compound's biological activity and doesn't specifically address SHE (Safety, Health, and Environment) regulations or compliance.

ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles for this compound concerning mGluR1 or other targets.

ANone: The toxicology and safety profile of this compound is not extensively covered in the provided research.

ANone: The research primarily focuses on utilizing this compound as a PET imaging probe. It doesn't delve into specific drug delivery strategies or targeted therapies using this compound.

ANone: The provided research primarily focuses on this compound's biological activity and applications in PET imaging. Information regarding its environmental impact and degradation is outside the scope of these studies.

ANone: The research primarily focuses on this compound's interactions with mGluR1 and its application as a PET imaging probe. It doesn't delve into specific details about its dissolution rate, solubility in various media, or their impact on bioavailability.

ANone: While the research mentions the use of 18F-FITM in PET imaging, it doesn't provide specific details on the validation of analytical methods employed for its characterization, quantification, or monitoring.

ANone: Information on quality control and assurance measures during this compound development and manufacturing is not provided in the research abstracts.

ANone: The provided research does not discuss the potential immunogenicity or immunological responses associated with this compound.

ANone: The provided research does not delve into potential interactions between this compound and drug transporters.

ANone: The research primarily focuses on this compound's interaction with mGluR1 and its application as a PET probe. It doesn't provide information on its potential interactions with drug-metabolizing enzymes.

ANone: While this compound's successful application as a PET imaging probe suggests a degree of biocompatibility [, ], the provided research doesn't explicitly discuss its biocompatibility or biodegradability.

ANone: The research primarily focuses on this compound and doesn't offer a comparative analysis of alternative compounds or substitutes for modulating mGluR1 activity or PET imaging applications.

ANone: The provided research primarily focuses on this compound's biological activity and doesn't address recycling or waste management strategies.

ANone: While the provided research doesn't provide a comprehensive historical overview, it signifies a significant milestone by presenting this compound as a novel PET ligand for mGluR1 imaging. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.